molecular formula C29H29N3O5 B2592966 N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894559-85-4

N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2592966
CAS RN: 894559-85-4
M. Wt: 499.567
InChI Key: DJCJDRMDSYKHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Fluorescence Properties

The research on similar quinoline derivatives highlights their structural aspects and properties, particularly in forming salts and inclusion compounds with mineral acids and their fluorescence emission characteristics. For instance, studies have shown that certain quinoline derivatives can form crystalline salts or gels upon treatment with mineral acids, exhibiting strong fluorescence emission at lower wavelengths compared to their parent compounds. This property is particularly interesting for applications in materials science and bioimaging, where fluorescence can be a valuable tool for visualization and analysis (A. Karmakar, R. Sarma, J. Baruah, 2007).

Crystal Structure and Molecular Interaction

Another study focusing on the crystal structure of a capsaicinoid compound related to the structural family of the chemical revealed insights into molecular conformation and intermolecular hydrogen bonding. This information is critical for understanding how such compounds interact with their environment, which has implications for drug design and the development of materials with specific molecular recognition capabilities (N. Park, I. Park, J. C. Lee, Y. B. Kim, 1995).

Antimalarial Activity and Structure-Activity Relationships

Research into quinoline derivatives has also explored their antimalarial activity, demonstrating the potential of these compounds in medical applications. Through the synthesis and evaluation of a series of compounds, relationships between molecular structure and antimalarial potency have been established. Such studies contribute to the development of new antimalarial drugs, providing a basis for the design of compounds with enhanced efficacy and specificity (L. M. Werbel, P. D. Cook, E. Elslager, et al., 1986).

Synthesis and Antimicrobial Evaluation

The synthesis of novel quinoline derivatives and their evaluation as antimicrobial agents represent another area of application. By modifying the molecular structure, researchers have been able to assess the antibacterial and antifungal activities of these compounds, identifying candidates with promising therapeutic potential. This line of research is crucial for addressing the ongoing challenge of antibiotic resistance and the need for new antimicrobial drugs (B. Debnath, S. Ganguly, 2015).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-18-4-5-23(12-19(18)2)31-28(33)17-32-25-15-27-26(36-10-11-37-27)14-20(25)13-21(29(32)34)16-30-22-6-8-24(35-3)9-7-22/h4-9,12-15,30H,10-11,16-17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJDRMDSYKHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.